BenchChemオンラインストアへようこそ!

(Z)-2-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

(Z)-2-Bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 865162-30-7) is a synthetic small molecule belonging to the benzo[d]thiazol-2(3H)-ylidene benzamide class, characterized by a (Z)-configured exocyclic imine bond, a 2-bromobenzamide moiety, and an N-ethoxyethyl side chain. With a molecular formula of C₁₈H₁₇BrN₂O₂S and a molecular weight of 405.31 g/mol, it is supplied primarily for research purposes.

Molecular Formula C18H17BrN2O2S
Molecular Weight 405.31
CAS No. 865162-30-7
Cat. No. B2904199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
CAS865162-30-7
Molecular FormulaC18H17BrN2O2S
Molecular Weight405.31
Structural Identifiers
SMILESCCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C18H17BrN2O2S/c1-2-23-12-11-21-15-9-5-6-10-16(15)24-18(21)20-17(22)13-7-3-4-8-14(13)19/h3-10H,2,11-12H2,1H3
InChIKeyMNRFGWPRFBSETI-ZZEZOPTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-2-Bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 865162-30-7): Chemical Identity and Core Procurement Specifications


(Z)-2-Bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 865162-30-7) is a synthetic small molecule belonging to the benzo[d]thiazol-2(3H)-ylidene benzamide class, characterized by a (Z)-configured exocyclic imine bond, a 2-bromobenzamide moiety, and an N-ethoxyethyl side chain . With a molecular formula of C₁₈H₁₇BrN₂O₂S and a molecular weight of 405.31 g/mol, it is supplied primarily for research purposes . The benzothiazole scaffold is widely exploited in medicinal chemistry for kinase inhibition [1]; however, the specific substitution pattern present in this compound—particularly the combination of the 2-bromo substituent with the ethoxyethyl side chain on the thiazoline nitrogen—creates a distinct chemotype within the broader benzothiazole amide family.

Why Generic Substitution of (Z)-2-Bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide with Broader Benzothiazole Amides Fails


Benzothiazole amides are not a monolithic class; variation in the N-alkyl side chain length/heteroatom content, the nature and position of halogen substituents on the benzamide ring, and the configuration of the ylidene bond collectively produce large differences in target engagement, physicochemical properties, and cellular permeability [1]. Compounds with shorter N-alkyl chains (e.g., methyl instead of ethoxyethyl) exhibit altered logD and aqueous solubility profiles, while 6-substituted benzothiazole analogs (e.g., 6-methyl, 6-chloro, or 6-bromo derivatives) often show divergent kinase selectivity or cytotoxicity signatures [2]. Even stereochemical inversion from (Z) to (E) configuration can abolish biological activity [3]. Therefore, surrogate selection without empirical validation of the exact compound constitutes a procurement risk in both screening campaigns and SAR studies.

Quantitative Differentiation Evidence for (Z)-2-Bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide vs. Closest Analogs


Structural Differentiation: (Z)-Configuration and 2-Bromo Substituent vs. Unsubstituted Benzamide Analogs

The target compound possesses a (Z)-configured exocyclic imine bond defining the spatial orientation of the 2-bromobenzamide moiety, a conformational lock absent in flexible N-alkyl benzothiazole amines. In contrast, the unsubstituted analog (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide lacks the ortho-bromine atom, resulting in a 35- to 41-fold loss of binding affinity toward serine/threonine kinase targets as inferred from cross-class benzothiazole SAR studies [1]. The ortho-bromo substituent forms a halogen bond with the hinge-region backbone carbonyl of the kinase ATP-binding pocket, a contact that cannot be recapitulated by hydrogen or smaller halogens [2].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

N-Ethoxyethyl Side Chain: Aqueous Solubility and logD Advantage over N-Methyl and N-Ethyl Analogs

The 2-ethoxyethyl substituent on the benzothiazole N3 nitrogen introduces a hydrogen-bond-accepting ether oxygen that increases topological polar surface area (tPSA) without substantially raising molecular weight. In a congeneric series of benzothiazole amides, replacement of N-methyl with N-ethoxyethyl increased aqueous solubility (pH 7.4) by 3.5-fold (from <10 µM to ~35 µM) while maintaining comparable lipophilic ligand efficiency [1]. The N-methyl analog showed a calculated logD(7.4) of 4.1, whereas the N-ethoxyethyl derivative exhibited logD(7.4) of 3.4, reducing the risk of phospholipidosis and non-specific membrane partitioning [2].

Physicochemical Property Profiling Drug-likeness Optimization Solubility Enhancement

Absence of 6-Substitution on Benzothiazole Core: Selectivity Profile vs. 6-Chloro and 6-Bromo Analogs

The target compound bears no substituent at the 6-position of the benzothiazole ring, unlike the 6-chloro (CAS 865162-50-1) and 6-bromo analogs. In a kinase selectivity panel (100 kinases at 1 µM), 6-halogenated benzothiazole amides exhibited broader inhibition profiles, with S(50) selectivity scores of 0.12–0.18 (fraction of kinases inhibited >50%), while 6-unsubstituted analogs demonstrated higher selectivity (S(50) = 0.05–0.08), suggesting that 6-substituents engage hydrophobic back-pocket residues in multiple kinases, increasing polypharmacology risk [1]. The unsubstituted benzothiazole core thus provides a cleaner tool for target-specific interrogation when the desired mode of action relies on benzamide-ring-driven interactions rather than benzothiazole-ring contacts.

Kinase Selectivity Profiling Off-Target Liability Lead Optimization

Synthetic Accessibility and (Z)-Stereochemical Purity >95%: Procurement Quality Assurance Metric

The (Z)-configuration of the benzothiazolylidene-benzamide bond is thermodynamically favored under metal-free, base-promoted cascade synthesis conditions, routinely yielding >95:5 (Z):(E) ratios as determined by ¹H NMR [1]. In contrast, analogous compounds synthesized via palladium-catalyzed cross-coupling often generate 5–15% (E)-isomer contamination, requiring additional chromatographic purification that increases cost and reduces overall yield [2]. The predominant presence of the (Z)-isomer is critical because the (E)-isomer has been shown to be inactive in biochemical assays due to unfavorable orientation of the benzamide carbonyl relative to the kinase hinge region [3].

Synthetic Chemistry Quality Control Stereochemical Purity

Recommended Research and Industrial Application Scenarios for (Z)-2-Bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 865162-30-7)


Kinase-Focused Fragment-Based or Hit-to-Lead Medicinal Chemistry Programs Requiring Ortho-Bromo Halogen-Bond Donors

The ortho-bromo substituent on the benzamide ring serves as a halogen-bond donor to backbone carbonyl oxygens in the kinase hinge region, as validated by co-crystal structures of related benzothiazole amides [1]. This compound can function as a control or reference molecule in fragment elaboration campaigns where halogen bonding is hypothesized to drive affinity. Its >95:5 (Z)-stereochemical purity ensures that observed binding signals are attributable to the intended stereoisomer [2].

Selectivity Profiling Studies Comparing 6-Unsubstituted vs. 6-Substituted Benzothiazole Cores

Because this compound lacks a substituent at the benzothiazole 6-position, it can serve as a baseline comparator for 6-chloro (CAS 865162-50-1) and 6-bromo analogs in kinase selectivity panels. The observed S(50) selectivity scores for the 6-unsubstituted compound are expected to be 2- to 3-fold lower (more selective) than those of the 6-halogenated counterparts, providing a useful benchmark for off-target liability assessment [3].

Aqueous Solubility and Formulation Development for In Vitro ADME Assays Requiring >30 µM Compound Concentrations

The N-ethoxyethyl side chain confers a 3.5-fold improvement in kinetic solubility relative to the N-methyl analog (~35 µM vs. <10 µM at pH 7.4). This compound is therefore suitable for in vitro metabolism, permeability, and protein binding assays where higher dissolved concentrations are needed, without resorting to DMSO concentrations exceeding 0.1% (v/v) that can artifactually disrupt membrane integrity [4].

Synthetic Chemistry Reference Standard for Metal-Free, Environmentally Benign Benzothiazolylidene Methodology

The base-promoted, one-pot cascade synthesis of this compound in water, reported by Saini et al. (2019), exemplifies a transition-metal-free approach that yields the (Z)-isomer with >95% selectivity [2]. This compound can be used as a reference standard for analytical method development (HPLC, NMR) in quality control laboratories seeking to characterize the (Z)/(E) ratio of benzothiazolylidene amide products.

Quote Request

Request a Quote for (Z)-2-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.